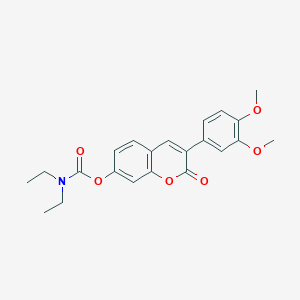

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate

Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate is a synthetic coumarin derivative characterized by a diethylcarbamate group at the 7-position of the chromen-2-one core and a 3,4-dimethoxyphenyl substituent at the 3-position. Coumarins are renowned for their diverse biological activities, including antioxidant, enzyme inhibitory, and antimicrobial properties.

Molecular Formula: C₂₂H₂₃NO₆ (estimated based on structural analogs) Key Features:

- Chromen-2-one core: Provides a planar aromatic system conducive to π-π interactions.

- 3,4-Dimethoxyphenyl group: Electron-donating methoxy substituents may enhance radical scavenging and receptor binding.

- Diethylcarbamate ester: Modulates solubility and metabolic stability.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-9-7-15-11-17(21(24)29-19(15)13-16)14-8-10-18(26-3)20(12-14)27-4/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBLPCMLFVLZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the diethylcarbamate moiety. Key steps in the synthesis may include:

Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using reagents such as 3,4-dimethoxybenzaldehyde.

Attachment of the diethylcarbamate moiety: This can be accomplished through carbamation reactions using diethylamine and suitable activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.

Inducing oxidative stress: Generating reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Methoxy Substitution: The 3,4-dimethoxyphenyl group (target compound) likely offers superior antioxidant activity compared to mono-methoxy analogs (e.g., ), as dimethoxy groups enhance electron donation and stabilize free radicals .

- Trifluoromethyl Addition : ’s compound shows HIV-1 protease inhibition, suggesting that electron-withdrawing groups (e.g., CF₃) may diversify biological targets .

- Ester vs. Carbamate : The diethylcarbamate in the target compound may confer greater metabolic stability than the acetate ester in , as carbamates resist esterase hydrolysis .

Antioxidant Capacity

Curcumin analogs with 3,4-dimethoxyphenyl groups () exhibit strong radical scavenging (IC₅₀: 10–20 μM), attributed to methoxy-mediated resonance stabilization. The target compound’s diethylcarbamate may further enhance this by increasing cell permeability .

Enzyme Inhibition

- Angiotensin-Converting Enzyme (ACE): ’s compound 3d (3,4-dimethoxyphenyl derivative) showed ACE inhibition (IC₅₀: 8.2 μM).

- Tyrosinase and HIV-1 Protease : Analogs with trifluoromethyl groups () or dual methoxy substituents () demonstrate enzyme inhibition, highlighting the role of substituent electronegativity .

Physicochemical Properties

Crystallography: and highlight that methoxy and carbamate groups induce non-planar conformations in aromatic systems, affecting crystal packing and solubility. For example, C–H···O interactions in ’s compound stabilize its crystal lattice, which may influence the target compound’s crystallinity .

Biological Activity

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has gained attention due to its diverse biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. The following sections will detail its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a chromen-2-one core with a diethylcarbamate moiety and a methoxy-substituted phenyl group. The synthesis typically involves:

- Formation of the Chromen-2-one Core : This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

- Carbamate Formation : The resultant chromen-2-one is then reacted with diethylcarbamoyl chloride under basic conditions to yield the final product.

Antioxidant Activity

Research indicates that compounds with chromen-2-one structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron-donating ability, which helps in scavenging free radicals. A study demonstrated that related compounds significantly reduced oxidative stress markers in cellular models, suggesting that this compound may similarly mitigate oxidative damage.

Anti-inflammatory Effects

Several studies have reported that derivatives of coumarin possess anti-inflammatory properties. For instance, this compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of chromen derivatives has been well documented. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that this compound may interfere with cell cycle regulation and promote programmed cell death through modulation of signaling pathways such as the p53 pathway.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant activity | Demonstrated significant reduction in oxidative stress markers in treated cells compared to controls. |

| Study 2 | Assess anti-inflammatory effects | Inhibited IL-6 and TNF-alpha production in macrophage cultures by over 50%. |

| Study 3 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics. |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons, neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Gene Regulation : It has been suggested that this compound modulates gene expression related to apoptosis and cell cycle control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.